![molecular formula C16H22N2O3 B2360774 N-苄基-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺 CAS No. 1421441-83-9](/img/structure/B2360774.png)

N-苄基-1,9-二氧杂-4-氮杂螺[5.5]十一烷-4-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

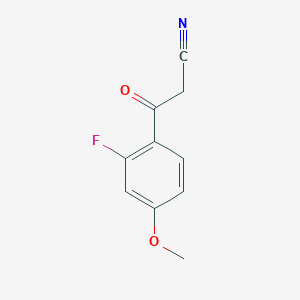

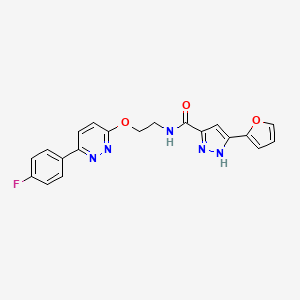

“N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is a chemical compound . It is related to the 1,9-dioxa-4-azaspiro[5.5]undecane family of compounds . These compounds have been studied for their potential inhibitory activity against dengue virus type 2 (DENV2) .

Molecular Structure Analysis

The molecular formula of “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is C16H22N2O3 . Unfortunately, I could not find more detailed information about its molecular structure.Physical And Chemical Properties Analysis

The physical form of related compound 1,9-dioxa-4-azaspiro[5.5]undecane is a powder . The storage temperature is room temperature . Unfortunately, I could not find more detailed physical and chemical properties for “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide”.科学研究应用

合成技术

普林斯级联环化

开发了一种新型的普林斯级联工艺来合成1,9-二氧杂-4-氮杂螺[5.5]十一烷衍生物。该方法涉及将醛与特定的磺酰胺偶联,标志着首次通过普林斯双环化合成螺吗啡四氢吡喃衍生物的报道 (Reddy, Medaboina, Sridhar, & Singarapu, 2014).

微波辅助固相合成

使用微波辅助固相合成实现了哌嗪和二氮杂螺环的合成,包括1,9-二氧杂-4-氮杂螺[5.5]十一烷。该工艺使用伯胺和树脂结合的双甲磺酸酯,突出了该方法的效率 (Macleod, Martínez-Teipel, Barker, & Dolle, 2006).

螺杂环的便捷合成路线

已经开发出一种有效、简短且对映选择性的1,7-二氧杂-4,10-二硫杂螺[5.5]十一烷合成方法。该技术涉及在酸性介质中的一锅脱保护-螺环化过程,展示了一种合成螺杂环的先进方法 (Goubert, Canet, & Sinibaldi, 2006).

结构和热力学研究

晶体结构和热力学性质

对与苯并咪唑部分偶联的1,5-二氧杂螺[5.5]衍生物进行了研究。重点关注其晶体结构和热力学性质,使用量子化学计算分析其几何结构和光谱,提供了对该化合物分子特性的见解 (Zeng, Wang, & Zhang, 2021).

新型螺环化合物的晶体结构

对含有1,5-二氧杂螺[5.5]十一烷-2,4-二酮的新型螺环化合物进行了研究。利用 X 射线单晶衍射技术,提供了有关这些化合物晶体学方面的详细信息 (Zeng, Meng, Guo, Zhang, & Jian, 2010).

生物和药理探索

抗病毒评估

合成了一系列与1,9-二氧杂-4-氮杂螺[5.5]十一烷结构相关的 N-(3-氧代-1-硫杂-4-氮杂螺[4.5]癸-4-基)甲酰胺衍生物,并评估了它们的抗病毒活性。这些化合物对甲型流感病毒A/H3N2和人类冠状病毒229E表现出有希望的结果,表明螺硫唑烷酮支架在抗病毒药物开发中的潜力 (Apaydın, Loy, Stevaert, & Naesens, 2020).

不对称电化学内酯化

开发了一种使用修饰电极将二醇氧化生成光学活性内酯的电催化工艺。该技术展示了 1-氮杂螺[5.5]十一烷衍生物在不对称合成中的潜力,提供了高收率和对映纯度 (Kashiwagi, Kurashima, Chiba, Anzai, Osa, & Bobbitt, 2003).

作用机制

While the specific mechanism of action for “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” is not available, related compounds in the 1,9-dioxa-4-azaspiro[5.5]undecane family have shown inhibitory activity against dengue virus type 2 (DENV2). Docking calculations identified NS5-methyltransferase as the most probable target for this series of compounds .

安全和危害

The related compound 1,9-dioxa-4-azaspiro[5.5]undecane has several hazard statements including H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

未来方向

The future directions for the study of “N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide” and related compounds could involve further exploration of their potential as therapeutics for dengue virus type 2 (DENV2) and other diseases . More research is needed to fully understand their synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties.

属性

IUPAC Name |

N-benzyl-1,9-dioxa-4-azaspiro[5.5]undecane-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c19-15(17-12-14-4-2-1-3-5-14)18-8-11-21-16(13-18)6-9-20-10-7-16/h1-5H,6-13H2,(H,17,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPBZRBEBNPMFI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC12CN(CCO2)C(=O)NCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethoxy-4-[(4-fluorobenzyl)oxy]-5-iodobenzaldehyde](/img/structure/B2360691.png)

![[1-Methyl-5-(prop-2-enoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2360693.png)

![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(3-methoxyphenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2360694.png)

![N-[Cyano-(2,4-difluorophenyl)methyl]-2,4-dimethoxybenzamide](/img/structure/B2360695.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one](/img/structure/B2360697.png)

![[(Z)-[1-[(3,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-methylpropanoate](/img/structure/B2360700.png)

![4-(diethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2360705.png)

![4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-morpholino-3(2H)-pyridazinone](/img/structure/B2360710.png)